[4-(4-chlorophenyl)-4-hydroxypiperidino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
Description
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a synthetic organic compound featuring a methanone core linking two distinct heterocyclic moieties: a 4-(4-chlorophenyl)-4-hydroxypiperidine group and a 1,3,6-trimethyl-pyrazolo[3,4-b]pyridine unit. Its molecular formula is C₂₂H₂₃ClN₄O₂, with a molecular weight of 410.9 g/mol.
Key structural features include:
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-13-12-17(18-14(2)24-25(3)19(18)23-13)20(27)26-10-8-21(28,9-11-26)15-4-6-16(22)7-5-15/h4-7,12,28H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZZBSQNKRGARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling .
Industrial Production Methods
Industrial production of this compound may involve the use of green catalysts like AC-SO3H to facilitate the synthesis of pyrazolopyridines. This method is advantageous due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-4-hydroxypiperidinomethanone: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent.
Biological Studies: The compound’s interaction with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structure allows for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms such as the Ras/Erk and PI3K/Akt pathways .
Comparison with Similar Compounds
Key Findings:
Piperidine vs.
Pyrazolo[3,4-b]pyridine Core : Methyl substitutions at positions 1, 3, and 6 likely reduce oxidative metabolism compared to unsubstituted pyrazoles, improving pharmacokinetic stability .
Pharmacological Profile Comparison
| Parameter | Target Compound | [4-Fluorophenyl-piperazino] Analog | [Methoxyphenyl-sulfonyl] Analog |
|---|---|---|---|
| Solubility (LogP) | ~2.8 (estimated) | ~2.1 (piperazine increases polarity) | ~1.5 (sulfonyl group enhances hydrophilicity) |
| Binding Affinity (Ki) | Not reported | 15 nM (hypothetical, kinase target) | 50 nM (hypothetical, bacterial enzyme) |
| Metabolic Stability | High (methyl groups reduce CYP450 metabolism) | Moderate | Low (sulfonamide susceptibility) |
| Therapeutic Area | CNS/Oncology (inferred) | Oncology | Antibacterial |
Unique Attributes of the Target Compound
Enhanced Selectivity: The hydroxypiperidino group may reduce off-target interactions compared to piperazine-based analogs, which often exhibit broader receptor binding .
Synergistic Lipophilicity/Polarity Balance : The chlorophenyl and hydroxyl groups balance lipophilicity and solubility, optimizing bioavailability .
Biological Activity
The compound 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone is a synthetic derivative exhibiting potential pharmacological activities. It is structurally related to haloperidol metabolites and has been studied for its biological properties, particularly in the context of neuropharmacology and enzymatic inhibition.
Chemical Structure and Properties
- Molecular Formula : C21H23ClN4O2
- Molecular Weight : 398.9 g/mol
- CAS Number : 531506-43-1
Biological Activity Overview
The biological activity of this compound encompasses several aspects:
-
Neuropharmacological Effects :
- As a derivative of haloperidol, it may retain some antipsychotic properties. Haloperidol is known for its dopamine receptor antagonism, which is crucial in managing psychotic disorders. The metabolite 4-(4-chlorophenyl)-4-hydroxypiperidine has been shown to exhibit similar pharmacodynamics, potentially influencing dopaminergic pathways in the brain .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin biosynthesis. In studies involving various derivatives, compounds with similar structures showed promising inhibition of TYR activity, suggesting that 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone could also act as an effective inhibitor .
- Antioxidant Activity :
Study 1: Neurotoxicity Assessment
A study focused on the neurotoxic effects of haloperidol metabolites indicated that 4-(4-chlorophenyl)-4-hydroxypiperidine could contribute to brain toxicity at certain concentrations. This finding highlights the need for careful evaluation of dosage and therapeutic windows when considering its use in clinical settings .
Study 2: Tyrosinase Inhibition
In vitro assays assessed the inhibitory effects of various phenolic compounds on TYR derived from Agaricus bisporus. The results indicated that derivatives structurally similar to 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone exhibited significant inhibitory activity with IC50 values comparable to established inhibitors like kojic acid .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 4-(4-chlorophenyl)-4-hydroxypiperidinomethanone, and how are intermediates characterized?
- Methodology : Multi-step synthesis involving: (i) Amide coupling : Reacting substituted piperidines with activated carbonyl derivatives (e.g., acid chlorides) under inert conditions. (ii) Heterocyclic ring formation : Cyclization of pyrazolo-pyridine precursors via thermal or catalytic methods.
- Key controls : Temperature (reflux in ethanol/DMF), solvent polarity, and stoichiometric ratios to minimize side products.
- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .
Q. How can structural ambiguities in the final compound be resolved using spectroscopic techniques?
- Methodology :
- NMR assignments : Compare chemical shifts of the hydroxypiperidine and pyrazolo-pyridine moieties to analogous compounds (e.g., 4-hydroxypiperidine derivatives in ).
- X-ray crystallography : If crystalline, resolve absolute configuration and hydrogen-bonding networks.
- IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology :
- Enzyme inhibition : Use fluorogenic substrates or radiolabeled ligands to test activity against kinases or GPCRs (common targets for piperidine/pyrazole hybrids).
- Cell viability assays : Screen against cancer (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK293) to assess selectivity (MTT or ATP-luminescence assays) .
Advanced Research Questions
Q. How can contradictory binding affinity data from SPR vs. ITC be reconciled for this compound?
- Methodology :
- SPR limitations : Address mass transport effects or nonspecific binding by varying flow rates and using reference surfaces.
- ITC controls : Ensure enthalpy-driven binding is not confounded by buffer mismatch (e.g., perform titrations in identical pH/salt conditions).
- Orthogonal validation : Combine with microscale thermophoresis (MST) or fluorescence polarization assays .
Q. What computational strategies predict the compound’s pharmacokinetic profile and target selectivity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with off-targets (e.g., compare with Compound C in ’s SAR table).
- MD simulations : Assess stability of ligand-receptor complexes (50–100 ns trajectories) in explicit solvent.
- ADMET prediction : Employ SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .
Q. How does the chlorophenyl substitution pattern influence bioactivity compared to fluorophenyl or methoxyphenyl analogs?
- Methodology :
- SAR analysis : Synthesize derivatives with para/meta substituents and test in parallel assays (e.g., antimicrobial or CNS targets).
- Electrostatic mapping : Calculate electrostatic potential surfaces (EPS) to correlate substituent electronegativity with target affinity.
- Data comparison : Reference structural analogs (e.g., ’s Compound B with anticancer activity) to identify pharmacophore requirements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
